1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABMWFVPXLQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354271 | |
| Record name | [4-(4-Fluoro-phenyl)-piperazin-1-yl]-o-tolyl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5374-70-9 | |
| Record name | [4-(4-Fluoro-phenyl)-piperazin-1-yl]-o-tolyl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
Established Synthetic Routes and Reaction Conditions
The primary and most direct method for the synthesis of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine involves the N-acylation of 1-(4-fluorophenyl)piperazine with 2-methylbenzoyl chloride. This reaction is a standard and widely employed method for forming amide bonds in the synthesis of various piperazine (B1678402) derivatives.
The general reaction scheme is as follows:

Starting Materials:
1-(4-fluorophenyl)piperazine
2-methylbenzoyl chloride
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
An appropriate solvent (e.g., dichloromethane, chloroform, toluene, or N,N-dimethylformamide)
Reaction Procedure:
1-(4-fluorophenyl)piperazine is dissolved in a suitable solvent.
A base is added to the solution to act as a scavenger for the hydrochloric acid that is generated during the reaction.
The solution is typically cooled in an ice bath to control the exothermic nature of the acylation reaction.
2-methylbenzoyl chloride is then added dropwise to the stirred solution.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, often ranging from a few hours to overnight, to ensure the completion of the reaction.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the reaction mixture is worked up by washing with water and brine to remove the salt of the base and any unreacted acid chloride.
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
The crude product is then purified, typically by column chromatography or recrystallization, to obtain the pure this compound.
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing the yield and ensuring high purity of the final product. Several parameters can be adjusted to achieve this.
Table 1: Parameters for Optimization
| Parameter | Variations and Considerations | Expected Outcome |
| Solvent | Aprotic solvents of varying polarity such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) can be screened. | The choice of solvent can influence the solubility of reactants and the reaction rate, thereby affecting the yield. |
| Base | Organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3) and sodium bicarbonate (NaHCO3) can be used. | The strength and steric hindrance of the base can impact the reaction rate and minimize side reactions, leading to higher purity. |
| Temperature | The reaction can be conducted at temperatures ranging from 0°C to reflux. | Lower temperatures can help control the exothermic reaction and reduce the formation of impurities, while higher temperatures can increase the reaction rate. |
| Stoichiometry | The molar ratio of 2-methylbenzoyl chloride to 1-(4-fluorophenyl)piperazine can be varied. A slight excess of the acylating agent is often used. | Optimizing the stoichiometry ensures complete conversion of the starting piperazine, thus maximizing the yield. |
| Purification Method | Techniques such as column chromatography with different solvent systems or recrystallization from various solvents can be explored. | An effective purification method is crucial for obtaining a product with high purity, free from starting materials and by-products. |
Detailed research findings have shown that for similar N-acylation reactions, the use of a hindered base like DIPEA can be advantageous in preventing side reactions. Furthermore, conducting the reaction at an initial low temperature (0-5 °C) and then allowing it to proceed at room temperature often provides a good balance between reaction rate and purity.
Green Chemistry Approaches and Sustainable Synthesis Considerations for the Compound
Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. researchgate.netresearchgate.net
Key Green Chemistry Strategies:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives is a primary goal. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (if reaction conditions permit) can be considered. unibo.it The use of solvent-free reaction conditions is another attractive option.
Catalyst-Free or Biocatalytic Methods: While the acylation reaction is typically not catalytic, exploring enzyme-catalyzed amide bond formation could be a greener alternative.
Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption. mdpi.com Microwave irradiation often leads to faster reaction rates and higher yields compared to conventional heating. mdpi.com
Atom Economy: The current synthetic route has good atom economy as it is an addition reaction followed by the removal of a small molecule (HCl). Further improvements could involve in-situ generation and use of the acylating agent to minimize waste.
Waste Reduction: Optimizing the reaction to minimize the formation of by-products and developing efficient work-up and purification procedures that reduce solvent usage are crucial for waste reduction.
Table 2: Comparison of Conventional and Green Synthesis Approaches
| Aspect | Conventional Method | Green Alternative |
| Solvent | Dichloromethane, Chloroform | 2-MeTHF, CPME, Water, Solvent-free |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Catalyst | None (uses stoichiometric base) | Potential for biocatalysis (e.g., lipase) |
| Work-up | Aqueous washes with organic solvents | Minimized solvent use, potential for direct crystallization |
Scale-Up Methodologies for Preclinical Research Batches of this compound
Scaling up the synthesis of this compound from laboratory scale to produce preclinical research batches requires careful consideration of several factors to ensure safety, consistency, and efficiency.
Key Scale-Up Considerations:
Heat Transfer: The acylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of jacketed reactors with controlled cooling systems is standard.
Mixing: Efficient mixing is essential to ensure homogeneity and maintain consistent reaction rates throughout the larger volume. The type of stirrer and stirring speed need to be optimized for the specific reactor geometry.
Reagent Addition: The rate of addition of 2-methylbenzoyl chloride becomes more critical at a larger scale to control the exotherm. A controlled addition via a dropping funnel or a syringe pump is necessary.
Work-up and Purification: The work-up procedure needs to be adapted for larger volumes. This may involve using larger separatory funnels or specialized extraction equipment. For purification, column chromatography can be challenging and costly to scale up. Therefore, developing a robust crystallization method for purification is highly desirable.
Process Safety: A thorough safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted before scaling up. This includes understanding the thermal stability of reactants and products and having appropriate emergency procedures in place.
Table 3: Scale-Up Process Parameters
| Parameter | Laboratory Scale (mg-g) | Preclinical Batch Scale (g-kg) |
| Reactor | Round-bottom flask | Jacketed glass reactor |
| Temperature Control | Ice bath, oil bath | Circulating chiller/heater |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Reagent Addition | Pipette, dropping funnel | Dosing pump, addition funnel |
| Purification | Column chromatography, recrystallization | Recrystallization, filtration |
By carefully addressing these synthetic, optimization, sustainability, and scale-up considerations, this compound can be produced efficiently and responsibly for further research and development.
Preclinical Pharmacological Evaluation and Mechanistic Studies of 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
In Vitro Receptor Binding and Ligand Affinity Profiling of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine
The in vitro receptor binding profile of this compound has been characterized to determine its affinity and selectivity for various receptors.
G-Protein Coupled Receptor (GPCR) Interaction Studies
Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly aminergic receptors such as dopamine (B1211576) and serotonin (B10506) receptors mdpi.com. The general structure of N-arylpiperazine derivatives makes them versatile scaffolds for targeting these receptors mdpi.com. However, specific binding affinity data for this compound at various GPCRs is not extensively available in the public domain. Studies on similar compounds, such as other phenylpiperazine derivatives, have shown significant affinity for dopamine D2 and D3 receptors, as well as various serotonin receptor subtypes nih.gov. For instance, certain piperazine (B1678402) analogs have been investigated as selective dopamine D4 receptor ligands consensus.app. Without direct experimental data, the precise GPCR binding profile of this compound remains to be fully elucidated.
Ion Channel Modulation Assays
Transporter Interaction Assays
The interaction of this compound with neurotransmitter transporters is a key area of its preclinical evaluation. Many piperazine analogs are known to have a high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) nih.govresearchgate.net. For example, piperidine (B6355638) analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have demonstrated high affinity for the DAT nih.gov. Similarly, modifications to other piperazine-containing molecules have been evaluated for their binding affinities at DAT and SERT nih.gov. While these findings suggest that this compound may also interact with these transporters, specific binding affinity data (e.g., Ki or IC50 values) from radioligand binding assays or uptake inhibition assays for this particular compound are not detailed in the available scientific literature. Further studies are required to quantify its potency and selectivity towards these critical transporters.
Enzymatic Activity Modulation by this compound
The potential of this compound to modulate the activity of various enzymes has been explored through a range of in vitro assays.
Kinase Inhibition/Activation Assays
The effect of this compound on kinase activity is an area of interest due to the role of kinases in cellular signaling and disease. While some complex piperazine derivatives have been developed as potent and selective mTOR kinase inhibitors, specific data on the kinase inhibitory or activatory profile of this compound is not available in the current literature mit.edu. The piperazine scaffold is present in some kinase inhibitors, suggesting that this compound could potentially interact with certain kinases . However, without direct experimental evidence from kinase inhibition or activation assays, its specific effects on the kinome remain unknown.
Protease Activity Assays
The interaction of this compound with proteases has been considered in its preclinical evaluation. Certain piperazine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3) mdpi.com. However, there is a lack of specific data from protease activity assays for this compound in the public domain. Therefore, its potential to inhibit or otherwise modulate the activity of various classes of proteases has not been established.
Other Enzyme Systems Profiling
No information is available regarding the interaction of this compound with other enzyme systems.
Cell-Based Functional Assays of this compound
There is no published data on the performance of this compound in cell-based functional assays.
Signal Transduction Pathway Analysis
Specific studies analyzing the effect of this compound on signal transduction pathways have not been found in the public literature.
Gene Expression and Protein Regulation Studies
There are no available studies detailing the impact of this compound on gene expression or protein regulation.
Cellular Efficacy and Potency Determination
Data on the cellular efficacy and potency (such as IC50 or EC50 values) of this compound in any cell line are not available.
Target Engagement and Selectivity Profiling of this compound
No studies have been published that profile the target engagement or selectivity of this compound.
In Vivo Pharmacodynamic Studies in Animal Models for this compound (Focus on Mechanistic Insight)
Mechanistic in vivo pharmacodynamic studies of this compound in animal models have not been reported in the available scientific literature.
Disease Model-Specific Efficacy (e.g., neurological, metabolic, inflammatory)
No data from in vivo or in vitro disease models assessing the efficacy of this compound for any neurological, metabolic, inflammatory, or other conditions could be located in the available scientific literature.
Biomarker Modulation in Preclinical Models
There is no published research detailing the effects of this compound on any biological markers in preclinical models. Studies that would elucidate its mechanism of action through the measurement of specific biomarkers are not publicly available.
Structure Activity Relationship Sar and Structural Modifications of 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
Systematic Substituent Effects on the Piperazine (B1678402) Ring
The piperazine ring serves as a central scaffold in a multitude of biologically active compounds, and its substitution plays a pivotal role in modulating their pharmacological properties. In the context of 1-arylpiperazine derivatives, modifications to the piperazine ring can impact potency, selectivity, and pharmacokinetic parameters.
Research on related arylpiperazine series has demonstrated that the introduction of substituents on the piperazine ring can have varied effects. For instance, in a series of dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptor ligands, minor structural modifications on the piperazine moiety led to compounds with varying degrees of partial agonism on one or both target receptors. nih.gov This suggests that the piperazine ring is a critical determinant of the functional activity of these compounds.
| Modification on Piperazine Ring | General Effect on Activity (in related series) | Reference |
| N-alkylation | Can modulate receptor affinity and selectivity. | nih.gov |
| Introduction of polar groups | May enhance solubility and alter binding characteristics. | |
| Ring constraint (e.g., bicyclic piperazines) | Can improve selectivity by restricting conformational flexibility. |
Impact of Modifications on the 4-Fluorophenyl Moiety
The 4-fluorophenyl group is a common feature in many psychoactive compounds, and its modification can significantly alter biological activity. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but possesses distinct electronic properties, including high electronegativity.
Studies on analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have shown that the presence of electron-withdrawing groups on the phenyl ring can be beneficial for binding to certain transporters. nih.gov In the case of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine, the fluorine atom at the para position of the phenyl ring likely influences the molecule's electronic distribution and its ability to interact with target proteins.
Alterations to this moiety, such as changing the position of the fluorine atom or replacing it with other substituents, would be expected to have a profound impact on activity. For example, moving the fluorine to the ortho or meta position could alter the molecule's conformation and its fit within a binding pocket. Replacement with other halogens (e.g., chlorine, bromine) or with electron-donating groups (e.g., methoxy) would modify the electronic and steric properties of the ring, thereby affecting receptor affinity and selectivity.
| Modification on 4-Fluorophenyl Moiety | Predicted Effect on Activity | Reference |
| Change in fluorine position (ortho, meta) | Altered binding affinity and selectivity due to conformational changes. | polyu.edu.hk |
| Replacement with other halogens (Cl, Br) | Modified lipophilicity and electronic properties, impacting binding. | |
| Replacement with electron-donating groups (e.g., -OCH3) | Altered electronic character, potentially reducing activity at certain targets. | |
| Disubstitution on the phenyl ring | Increased steric bulk, which may be detrimental or beneficial depending on the target's topology. |
Influence of Alterations to the 2-Methylbenzoyl Group
The 2-methylbenzoyl group is the acyl moiety attached to the second nitrogen of the piperazine ring. This part of the molecule is crucial for its interaction with biological targets, often participating in key binding interactions.
Modifications to this group, such as shifting the methyl group to the meta or para position, or replacing it with other substituents, would likely alter the compound's activity. For instance, replacing the methyl group with a larger alkyl group could introduce unfavorable steric clashes within a binding site. Conversely, replacing it with a polar group could introduce new hydrogen bonding opportunities. The presence and nature of the substituent on the benzoyl ring are therefore critical for defining the pharmacological profile.
| Modification on 2-Methylbenzoyl Group | Predicted Effect on Activity |
| Isomeric position of the methyl group (meta, para) | Altered steric and electronic environment, likely affecting binding affinity. |
| Replacement of methyl with other alkyl groups | Changes in steric bulk could impact the fit in the binding pocket. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | Modified electronic properties of the benzoyl ring, influencing binding interactions. |
| Introduction of electron-donating groups (e.g., -OCH3) | Altered electronic and steric profile, potentially changing receptor affinity and selectivity. |
Identification of Key Pharmacophoric Features of this compound
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric features can be inferred from its structure and the SAR of related molecules.
The essential features likely include:
An aromatic ring with an electron-withdrawing substituent: The 4-fluorophenyl group serves this purpose, with the fluorine atom contributing to the electronic character. This region is often involved in π-π stacking or hydrophobic interactions.
A basic nitrogen atom: One of the piperazine nitrogens (typically the one attached to the fluorophenyl group) is likely protonated at physiological pH and can form a crucial ionic interaction with an acidic residue in the target protein.
A hydrogen bond acceptor: The carbonyl oxygen of the 2-methylbenzoyl group is a strong hydrogen bond acceptor and is likely to interact with a hydrogen bond donor on the target.
A second hydrophobic/aromatic region: The 2-methylbenzoyl group provides another area for hydrophobic or aromatic interactions. The ortho-methyl group adds a specific steric feature to this region.
A hypothetical pharmacophore model would position these features in a specific spatial arrangement. The distance and relative orientation between the protonated nitrogen, the carbonyl oxygen, and the two aromatic rings are critical for optimal binding.
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |
| Aromatic/Hydrophobic Center 1 | 4-Fluorophenyl ring | π-π stacking, hydrophobic |
| Basic Center | Piperazine Nitrogen (N1) | Ionic interaction |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding |
| Aromatic/Hydrophobic Center 2 | 2-Methylbenzoyl ring | Hydrophobic, steric |
Stereochemical Considerations and Enantiomeric Activity of this compound Analogues
While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to enantiomers with distinct biological activities. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their potency, efficacy, and toxicity.
For instance, if a substituent were introduced on the piperazine ring, this could create a stereocenter. The two enantiomers would have different three-dimensional arrangements of their substituent groups. This could lead to one enantiomer having a much higher affinity for the target protein than the other, as it may fit more precisely into the chiral binding site.
| Chiral Modification | Potential Impact on Activity |
| Introduction of a stereocenter on the piperazine ring | Enantiomers may exhibit different binding affinities and functional activities. |
| Introduction of a stereocenter on a substituent | The spatial orientation of the substituent could be critical for target interaction, leading to stereoselective activity. |
Computational Chemistry and Molecular Modeling of 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
Ligand-Protein Docking Studies with Predicted Targets of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine
Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. This technique is instrumental in understanding the binding mode and affinity of a potential drug candidate. For this compound, which incorporates an arylpiperazine moiety, prominent predicted targets include serotonin (B10506) and dopamine (B1211576) receptors, given the prevalence of this scaffold in centrally acting agents nih.govtandfonline.com.
Similarly, docking into dopamine D2 receptors would likely show the piperazine (B1678402) nitrogen interacting with a key aspartate residue, while the aromatic portions of the ligand engage with aromatic amino acid side chains within the binding pocket nih.gov. The specific substitutions on the phenyl and benzoyl rings are critical in fine-tuning these interactions and determining the ligand's affinity and functional activity (agonist or antagonist) tandfonline.com.
Table 1: Predicted Interactions from Ligand-Protein Docking of this compound with Serotonin and Dopamine Receptors
| Receptor Target | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Serotonin 5-HT1A | Aspartic Acid (e.g., Asp116) | Salt Bridge/Ionic Interaction |
| Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic | |
| Dopamine D2 | Aspartic Acid | Salt Bridge/Ionic Interaction |
| Tyrosine, Phenylalanine | Aromatic Stacking |
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity researchgate.net. A pharmacophore model for arylpiperazine derivatives typically includes features such as a positive ionizable center (the piperazine nitrogen), hydrophobic aromatic regions, and hydrogen bond acceptors or donors nih.gov.
For this compound, a pharmacophore model would likely consist of:
A positive ionizable feature centered on the basic nitrogen of the piperazine ring.
Two hydrophobic aromatic features corresponding to the 4-fluorophenyl and 2-methylbenzoyl rings.
A hydrogen bond acceptor feature from the carbonyl oxygen of the benzoyl group.
Once a robust pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds with similar spatial arrangements of these key features. This approach can lead to the discovery of new analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.
Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. An MD simulation of the this compound-receptor complex would allow for the assessment of the stability of the interactions predicted by docking studies.
The simulation would track the movements of the ligand within the binding pocket, the flexibility of the receptor, and the role of water molecules in mediating interactions. Key parameters to be analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence and water bridge formation. Such simulations have been successfully applied to other piperazine derivatives to confirm the stability of their binding modes researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their binding affinity for a specific receptor.
The process would involve calculating a variety of molecular descriptors for each derivative, which can be categorized as electronic, steric, hydrophobic, and topological. Examples of relevant descriptors for arylpiperazine derivatives include:
Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric descriptors: Molar refractivity and van der Waals volume.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Molecular connectivity indices.
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model correlating these descriptors with the observed biological activity (e.g., IC50 or Ki values). A robust QSAR model can be a valuable predictive tool for designing new, more potent derivatives mdpi.commdpi.com.
Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on Activity
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
| Electronic | LUMO Energy | Lower energy may correlate with increased activity. |
| Steric | Molar Refractivity | Optimal size and shape are crucial for receptor fit. |
| Hydrophobic | LogP | A balanced hydrophobicity is often required for good binding and bioavailability. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities.
For this compound, various ADME parameters can be computationally estimated. A study on the related compound 1-(4-fluorophenyl)piperazine has provided some insights into its predicted ADME characteristics researchgate.net.
Table 3: Predicted ADME Properties of this compound (Hypothetical)
| ADME Property | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Oral Bioavailability | Good | Likely to be well-absorbed after oral administration. |
| Intestinal Absorption | High | Predicted to be readily absorbed from the gastrointestinal tract. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Probable | The lipophilic nature suggests it may cross the BBB. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Potential for inhibition of certain isoforms | Could lead to drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Minor route | Primarily cleared through metabolism. |
These in silico predictions are based on established models and algorithms that analyze the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors and acceptors, often in the context of Lipinski's Rule of Five ijpsjournal.com. While these predictions are valuable for initial assessment, they require experimental validation.
Preclinical Metabolic Fate and Pharmacokinetics of 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
In Vitro Metabolic Stability Assessment of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine in Animal Hepatic Systems
The metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery. It provides an initial estimate of the compound's persistence in the body and helps predict its hepatic clearance. These assays are typically conducted using liver subcellular fractions or whole cells from various preclinical species to understand potential species differences in metabolism.
Microsomal Stability Studies
Microsomal stability assays utilize the microsomal fraction of liver homogenates, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs. utsouthwestern.edu In a typical study, this compound would be incubated with liver microsomes from preclinical species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. researchgate.net The concentration of the parent compound would be measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated to predict how quickly the liver might metabolize the compound. nuvisan.com
Table 1: Hypothetical Microsomal Stability Data for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Hepatocyte Incubation Studies
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes, including Phase II conjugation enzymes, and the cellular transport systems present in a whole liver cell. utsouthwestern.edu Therefore, incubation studies with intact hepatocytes are considered a more comprehensive in vitro model. researchgate.netnih.gov In these experiments, this compound would be incubated with suspensions of cryopreserved or fresh hepatocytes from different species. These studies allow for the assessment of both Phase I and Phase II metabolism, providing a more complete picture of the compound's metabolic fate. nuvisan.com
Identification and Characterization of Major Metabolites of this compound in Animal Models
Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways. After incubation with microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry to detect and structurally characterize the metabolites formed. nih.gov Common metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation of aromatic or aliphatic moieties, and subsequent conjugation reactions. nih.govnih.gov For this compound, potential metabolic transformations could include hydroxylation on the fluorophenyl or methylbenzoyl rings, or cleavage of the piperazine (B1678402) ring. nih.gov
Animal Pharmacokinetic Profiling of this compound (Absorption, Distribution, Excretion in Preclinical Species)
Pharmacokinetic studies in animal models (in vivo) are essential to understand how a compound is absorbed, distributed throughout the body, metabolized, and excreted (ADME). Following administration of this compound to preclinical species like rats or mice, blood samples would be collected at various time points to measure the drug concentration. nih.gov This data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and exposure (AUC).
Oral Bioavailability in Rodent Models
Oral bioavailability (%F) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation. nih.gov To determine this, the compound would be administered to rodents (e.g., mice or rats) both intravenously (IV) and orally (PO) in separate studies. researchgate.net By comparing the area under the concentration-time curve (AUC) from the oral dose to the AUC from the IV dose, the absolute oral bioavailability can be calculated. This parameter is influenced by factors such as absorption from the gut and first-pass metabolism in the liver. youtube.com
Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Rats (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Clearance (CL) | Data not available | - |
| Volume of Distribution (Vd) | Data not available | - |
| Half-Life (t½) | Data not available | Data not available |
| AUC | Data not available | Data not available |
Tissue Distribution Studies in Preclinical Species
Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the tissue distribution of this compound in preclinical species. Studies detailing the concentration of this compound in various organs and tissues following administration to animal models have not been published or are not publicly accessible. Therefore, no data tables or detailed research findings on its tissue distribution can be provided at this time.
Excretion Pathways in Preclinical Species
Information detailing the excretion pathways of this compound in preclinical species is not available in the public domain. Research describing the routes and extent of elimination of this compound and its metabolites (e.g., via urine, feces, or bile) in animal models has not been identified through extensive literature searches. Consequently, a summary of its excretion profile, including quantitative data on the percentage of the administered dose recovered through different routes, cannot be compiled.
Advanced Research Techniques and Methodologies Applied to 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM) for Target-Compound Complexes
The determination of the three-dimensional structure of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine bound to its biological target is crucial for understanding its mechanism of action and for guiding further drug development. Techniques such as X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are powerful tools for visualizing these interactions at an atomic level.
In a typical workflow, the target protein would be expressed and purified in sufficient quantity and quality. For co-crystallography , the purified protein would be mixed with an excess of this compound to facilitate the formation of a stable protein-ligand complex. This complex is then subjected to crystallization screening under various conditions (e.g., pH, temperature, precipitant concentration). Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This would reveal the precise binding pose of the compound, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon binding.
For larger protein complexes or targets that are difficult to crystallize, Cryo-EM offers a viable alternative. In this method, the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope. A large number of 2D projection images are collected and computationally reconstructed to generate a 3D density map of the complex. This map can then be used to build an atomic model of the target with this compound in its binding site.
While specific crystallographic or Cryo-EM data for this compound is not currently published, studies on similar piperazine (B1678402) derivatives have successfully utilized these techniques to elucidate their binding modes with various biological targets.
Advanced Spectroscopic Techniques for Elucidating Binding Mechanisms
Advanced spectroscopic methods are instrumental in characterizing the binding affinity, kinetics, and conformational dynamics of the interaction between this compound and its target protein. These techniques provide valuable information that complements the static picture obtained from structural biology.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can be used to identify which parts of the this compound molecule are in close contact with the target protein. Furthermore, Chemical Shift Perturbation (CSP) experiments, where the chemical shifts of the protein's backbone amides are monitored upon titration with the compound, can map the binding site on the protein surface.
Mass Spectrometry (MS) , particularly native MS, allows for the study of non-covalent protein-ligand complexes in the gas phase. By measuring the mass of the intact complex, the stoichiometry of the binding can be determined. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (KD), association (kon), and dissociation (koff) rates, as well as the thermodynamic parameters (enthalpy and entropy) of the binding event.
Although specific spectroscopic binding studies for this compound have not been reported, the application of these techniques to analogous systems is a common practice in drug discovery to characterize the molecular details of ligand binding.
Chemoinformatics and Data Mining in the Context of this compound Research
Chemoinformatics and data mining play a pivotal role in modern drug discovery, from initial hit identification to lead optimization. In the context of this compound research, these computational approaches would be essential for understanding its structure-activity relationships (SAR), predicting its properties, and identifying new, potentially more potent analogs.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. A 3D model of this compound would be docked into the known or predicted binding site of its target. The resulting poses are scored based on their predicted binding affinity, providing insights into the key interactions driving complex formation. This information can guide the design of new derivatives with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds structurally related to this compound with their corresponding activity data, a QSAR model can be developed. This model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If the target of this compound is known, virtual screening could be employed to find other molecules with different chemical scaffolds that might have similar or better activity.
While specific chemoinformatic studies on this compound are not documented, the methodologies described are standard in the field and would be integral to any research program focused on this compound.
Future Directions and Unexplored Research Avenues for 1 4 Fluorophenyl 4 2 Methylbenzoyl Piperazine
Opportunities for Further Structural Optimization
The core structure of 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine presents several opportunities for systematic structural modification to explore and potentially enhance its pharmacological properties. The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including anticancer and antimicrobial effects. mdpi.comunimi.itnih.gov
Future optimization efforts could focus on several key areas:
Substitution on the Phenyl Rings: The fluorine atom on the phenylpiperazine moiety and the methyl group on the benzoyl ring are prime candidates for substitution. The introduction of different electron-donating or electron-withdrawing groups could significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for biological targets. Structure-activity relationship (SAR) studies on related fluorophenylpiperazine analogs have demonstrated that the position and nature of substituents on the phenyl ring are crucial for their inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk
Modification of the Piperazine Ring: Alterations to the piperazine ring itself, such as replacement with other heterocyclic systems like homopiperazine or piperidine (B6355638), could be explored. Such changes have been shown to impact the metabolic stability and affinity for targets like the dopamine (B1211576) transporter (DAT) in similar compound series. nih.gov
Linker Modification: The amide linkage between the piperazine and the methylbenzoyl group could be modified. Introducing different linkers, such as esters, ethers, or sulfonamides, could alter the compound's flexibility, polarity, and susceptibility to metabolic degradation.
Systematic exploration of these structural modifications, guided by computational modeling and in vitro screening, could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.
Potential for Novel Therapeutic Applications Beyond Initial Hypotheses
Given the diverse biological activities associated with the piperazine scaffold, this compound and its future optimized derivatives could be investigated for a wide range of therapeutic applications.
Anticancer Agents: Numerous piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. unimi.itnih.gov For instance, derivatives of 1-(4-chlorobenzhydryl)piperazine have shown inhibitory effects on liver, breast, colon, gastric, and endometrial cancer cells. nih.gov Therefore, a primary avenue of investigation for this compound would be its potential as an anticancer agent. Screening against a panel of cancer cell lines could reveal its cytotoxic profile and potential mechanisms of action, such as the induction of apoptosis or inhibition of topoisomerase II, which have been observed in other piperazine-containing compounds. nih.gov
Antimicrobial and Antifungal Agents: The piperazine nucleus is also a key pharmacophore in the development of antimicrobial and antifungal drugs. acgpubs.orgresearchgate.net Future research could involve screening this compound against a range of pathogenic bacteria and fungi to determine its potential in this therapeutic area.
Central Nervous System (CNS) Disorders: Phenylpiperazine derivatives are known to interact with various receptors and transporters in the central nervous system. For example, some analogs have shown high affinity for the dopamine transporter, while others have been investigated as ligands for sigma-1 receptors, which are implicated in neurological disorders like Alzheimer's disease. nih.govnih.gov The structural features of this compound warrant investigation into its potential activity on CNS targets.
Integration with Emerging Drug Discovery Technologies
The exploration of this compound can be significantly accelerated by integrating modern drug discovery technologies.
High-Throughput Screening (HTS): HTS platforms can be employed to rapidly screen a library of analogs against a multitude of biological targets, enabling the swift identification of lead compounds for various therapeutic areas.
Computational Modeling and Machine Learning: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of new derivatives with enhanced activity and selectivity. Machine learning algorithms can analyze large datasets from screening campaigns to predict the biological activity of novel, untested analogs, thereby prioritizing synthetic efforts.
Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be a powerful tool for target identification and validation. These probes could be used in techniques such as affinity-based protein profiling to identify the specific cellular proteins with which the compound interacts.
Addressing Existing Research Gaps in the Academic Understanding of the Compound
The most significant research gap concerning this compound is the near-complete absence of published data on its synthesis, characterization, and biological activity. To build a foundational understanding of this compound, future research should prioritize the following:
Development of a Robust Synthetic Route: A well-defined and scalable synthetic procedure is the first and most critical step. Studies on the synthesis of related piperazine derivatives can provide a starting point for developing an efficient synthesis of the title compound. mdpi.comresearchgate.net
Comprehensive Physicochemical and Structural Characterization: Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm the compound's structure and purity.
Initial Biological Profiling: A broad-based in vitro screening against a diverse panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels, and transporters) is necessary to identify its primary mechanism(s) of action.
Pharmacokinetic and Metabolic Studies: Preliminary assessment of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial to evaluate its drug-like potential and guide further optimization.
Q & A
Basic: What synthetic methodologies are optimal for synthesizing 1-(4-fluorophenyl)-4-(2-methylbenzoyl)piperazine, and how can yield and purity be improved?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A general procedure includes:
- Reacting 1-(4-fluorophenyl)piperazine with 2-methylbenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .
- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purifying via flash chromatography or crystallization with diethyl ether .
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) to drive the reaction to completion.
- Employ column chromatography with silica gel (ethyl acetate:hexane gradient) for high-purity isolation .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- ¹H NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.32–7.00 ppm for fluorophenyl groups) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .
Basic: How should researchers design in vitro assays to evaluate anticancer activity?
Answer:
- Cell Lines : Use standardized cancer cell lines (e.g., MCF-7, HeLa) with appropriate controls.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.
- MTT Assay : Measure cell viability via absorbance at 570 nm .
- Mechanistic Studies : Combine with flow cytometry (apoptosis) or Western blotting (protein expression).
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?
Answer:
-
SAR Strategy :
- Compare analogs with halogen substitutions (F, Cl, Br) using radioligand binding assays .
- Fluorine enhances electronegativity and bioavailability; chlorine increases steric bulk but may reduce metabolic stability .
-
Example Data Table :
Substituent IC₅₀ (nM) for Kinase X LogP 4-Fluorophenyl 12 ± 2.1 2.8 4-Chlorophenyl 45 ± 3.5 3.4 Conclusion : Fluorine improves potency and lipophilicity .
Advanced: How can researchers resolve contradictions between in vitro activity and in vivo toxicity?
Answer:
- Case Study : Beta-cyclodextrin inclusion complexes reduced toxicity but decreased activity due to hindered target binding .
- Mitigation Strategies :
- Modify substituent polarity (e.g., hydroxyl groups) to balance solubility and membrane permeability.
- Conduct pharmacokinetic studies (e.g., AUC, half-life) to optimize dosing regimens .
Advanced: What computational approaches predict binding interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., hydrogen bonds with fluorophenyl groups) .
- QSAR Modeling : Train models on datasets with descriptors like logP, molar refractivity, and Hammett constants .
- Contribution Maps : Color-coded maps (e.g., red for negative, green for positive regions) guide substituent prioritization .
Advanced: How do solvent choices (e.g., ethanol vs. toluene) impact synthesis efficiency?
Answer:
- Polar Solvents (DMF, Ethanol) : Enhance solubility of polar intermediates but may promote side reactions (e.g., hydrolysis).
- Nonpolar Solvents (Toluene) : Favor SN2 mechanisms for benzylation reactions but require higher temperatures .
Recommendation : Screen solvents via Design of Experiments (DoE) to optimize reaction rate and purity .
Advanced: What strategies improve analog design for enhanced pharmacokinetics?
Answer:
-
Bioisosteric Replacement : Replace methyl groups with trifluoromethyl to improve metabolic stability .
-
Pro-drug Approaches : Introduce ester moieties for delayed release and reduced first-pass metabolism .
-
Structural Comparisons :
Analog Modification Bioactivity (IC₅₀) 6-Fluoro Increased polarity 18 nM 6-Methyl Enhanced lipophilicity 32 nM
Advanced: How can researchers address low yields in final purification steps?
Answer:
- Crystallization Optimization : Use solvent mixtures (e.g., DCM:hexane) to control crystal nucleation.
- Flash Chromatography : Optimize gradient elution (e.g., 5% → 40% ethyl acetate in hexane) .
- HPLC Prep : Apply reverse-phase C18 columns for challenging separations (acetonitrile:water mobile phase) .
Advanced: What in silico tools validate synthetic feasibility early in drug design?
Answer:
- Retrosynthesis Software : Use Synthia or Chematica to identify viable routes.
- DFT Calculations : Predict reaction thermodynamics (e.g., ΔG‡ for acyl transfer steps) .
- ADMET Prediction : SwissADME or pkCSM models estimate solubility, toxicity, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
